molecular formula C9H12N2S B014286 S-Ethyl-N-phenyl-isothiourea CAS No. 19801-34-4

S-Ethyl-N-phenyl-isothiourea

Cat. No. B014286
CAS RN: 19801-34-4
M. Wt: 180.27 g/mol
InChI Key: LAXNJIWNBHHMDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of S-Ethyl-N-phenyl-isothiourea involves the alkylation of ethylenethiourea with alcohols and aqueous acids, providing a convenient and high-yield method for producing various S-alkyl-isothioureas without using toxic alkylating agents. High yields (91–98%) are consistently obtained, highlighting an efficient synthesis process (Denk & Ye, 2005).

Molecular Structure Analysis

Molecular structure analysis reveals the presence of substituted N-phenylisothiourea analogues, which have been synthesized to investigate the structure-activity relationship. For example, S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea exhibits significant selectivity for the neuronal isoform of nitric oxide synthase (Shearer et al., 1997).

Chemical Reactions and Properties

This compound acts as a potent inhibitor of human nitric oxide synthases (NOS), with specific binding affinities to inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms. Its optimum binding suggests a fit into a small hydrophobic pocket, demonstrating its chemical reactivity and interaction with the enzyme (Garvey et al., 1994).

Physical Properties Analysis

The compound's physical properties, such as solubility and melting point, are influenced by its molecular structure and the nature of its substituents. However, specific details on the physical properties of this compound require further research for comprehensive analysis.

Chemical Properties Analysis

The chemical properties of this compound include its ability to selectively inhibit different isoforms of nitric oxide synthase, demonstrating its significance in biochemical research and potential therapeutic applications. Its chemical stability and reactivity under physiological conditions are crucial for its effectiveness and selectivity in inhibiting NOS (Shearer et al., 1997), (Garvey et al., 1994).

Scientific Research Applications

  • Inhibition of Nitric Oxide Synthases : S-Ethyl-N-phenyl-isothiourea, as a non-amino acid isothiourea, has been found to effectively inhibit human nitric oxide synthase (NOS) and mouse nitric oxide synthase. This indicates its potential as a therapeutic agent for various conditions related to nitric oxide synthase activity (Garvey et al., 1994).

  • Apoptosis Induction in Tumor Cells : Phenethyl isothiocyanate and S-(N-phenethylthiocarbamoyl)cysteine, related to this compound, have been used to study cellular and subcellular labeling in tumor cells during apoptosis induction in human tumor cells (Xu & Thornalley, 1999).

  • Treatment for Neurodegenerative Diseases : Substituted N-phenylisothioureas, which include this compound, show potent inhibitory effects on human nitric oxide synthase with neuronal isoform selectivity. This suggests potential applications in treating neurodegenerative diseases (Shearer et al., 1997).

  • Antihypotensive Effect in Hypovolemic Shock : Isothiourea derivatives, including this compound, have demonstrated a pronounced antihypotensive effect in anesthetized rats with hypovolemic shock-induced hypotension, particularly those containing the isopropyl radical (Proskurjakov et al., 2010).

  • Broad-Spectrum Anthelmintic Activity : Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, a group that includes this compound, have shown improved broad-spectrum anthelmintic activity against nematodes, cestodes, and trematodes (Brewer et al., 1987).

  • Synthesis of Fine Chemicals and Sweeteners : A sustainable three-component synthesis method for S-alkyl and S-aryl isothioureas, including this compound, enables their use in the production of fine chemicals and superpotent sweeteners (Mampuys et al., 2014).

Mechanism of Action

Target of Action

S-Ethyl-N-phenyl-isothiourea primarily targets Nitric Oxide Synthase (NOS) , specifically the endothelial and brain isoforms . NOS is an enzyme responsible for producing nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

The inhibition of NOS affects the production of NO, which is implicated in various biochemical pathways. NO plays a crucial role in vascular smooth muscle relaxation, neurotransmission, and immunological defense mechanisms .

Result of Action

The inhibition of NOS by this compound results in a decrease in NO production. This can have various molecular and cellular effects, depending on the specific role of NO in different physiological processes .

properties

IUPAC Name

ethyl N'-phenylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXNJIWNBHHMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324314
Record name S-ETHYL-N-PHENYL-ISOTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19801-34-4
Record name S-ETHYL-N-PHENYL-ISOTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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